Butyl 2,2-dimethylbutanoate

Catalog No.
S3357253
CAS No.
9003-63-8
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl 2,2-dimethylbutanoate

CAS Number

9003-63-8

Product Name

Butyl 2,2-dimethylbutanoate

IUPAC Name

butyl 2,2-dimethylbutanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-5-7-8-12-9(11)10(3,4)6-2/h5-8H2,1-4H3

InChI Key

POIJYXVHIPYSMF-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(C)(C)CC

Canonical SMILES

CCCCOC(=O)C(C)(C)CC

Butyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C10H20O2C_{10}H_{20}O_{2}. It is classified as an ester, formed from the reaction of butanol and 2,2-dimethylbutanoic acid. This compound is characterized by its pleasant fruity odor, which makes it a valuable ingredient in the flavor and fragrance industry. Its structure includes a branched alkyl chain, contributing to its unique physical and chemical properties, such as boiling point and solubility .

The mechanism of action of PBMA depends on the specific application in scientific research. Here are two examples:

  • Drug Delivery: PBMA nanoparticles can be used as carriers for drug delivery. The hydrophobic interior of the nanoparticles can encapsulate drugs, while the hydrophilic exterior allows for interaction with biological systems. The release of the drug can be controlled by designing the PBMA structure.
  • Tissue Engineering: PBMA can be used as a scaffold for tissue engineering. Cells can adhere to the PBMA surface and grow, potentially mimicking natural tissues. The properties of PBMA can be tailored to influence cell behavior.

Polymer Chemistry and Material Science

  • Synthesis and Characterization

    PBMA serves as a model system for studying free radical polymerization kinetics due to its well-defined reaction mechanisms []. Researchers can modify the polymerization process to control the molecular weight, chain architecture, and functional groups of PBMA, allowing for the creation of tailored materials with specific properties [].

  • Blends and Composites

    PBMA is frequently used as a matrix material for the development of polymer blends and composites. Its compatibility with various other polymers and nanoparticles enables the design of materials with enhanced mechanical strength, thermal stability, and conductivity [].

Drug Delivery and Biomaterials

  • Controlled Drug Release

    PBMA's biocompatible and tunable properties make it a valuable material for controlled drug delivery systems. Researchers can design PBMA-based nanoparticles or hydrogels to encapsulate drugs and release them in a sustained manner over time [].

  • Tissue Engineering

    PBMA can be modified to mimic the extracellular matrix, the natural scaffolding that supports cell growth. This allows researchers to create scaffolds for tissue engineering applications, promoting cell attachment, proliferation, and differentiation for tissue regeneration [].

  • Hydrolysis: In the presence of water and either an acid or base catalyst, this ester can revert to its original components: butanol and 2,2-dimethylbutanoic acid.
  • Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Transesterification: This reaction involves exchanging the alkoxy group with another alcohol, leading to the formation of a different ester.

Common Reaction Conditions

  • Hydrolysis: Requires acidic or basic conditions with water.
  • Reduction: Typically performed under anhydrous conditions using lithium aluminum hydride.
  • Transesterification: Often facilitated by catalysts such as sodium methoxide or sulfuric acid.

The synthesis of butyl 2,2-dimethylbutanoate primarily occurs through esterification, where butanol reacts with 2,2-dimethylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of reactants into the ester product. In industrial settings, continuous esterification processes are employed, where reactants are fed into a reactor that is heated and mixed with a catalyst. The resulting ester is then separated and purified through distillation.

Used similarly in flavors and fragrances.
  • Butanoic acid, 2-methyl-, 2-methylbutyl ester
    • Structure: Related ester with a different alkyl group.
    • Unique Properties: Different reactivity patterns due to structural differences.
  • Uniqueness of Butyl 2,2-Dimethylbutanoate

    Butyl 2,2-dimethylbutanoate stands out due to its specific branching pattern and molecular structure. These characteristics impart distinct physical properties that enhance its utility in the flavor and fragrance industries compared to similar compounds. Its unique odor profile and stability make it particularly valuable for applications requiring specific sensory characteristics .

    XLogP3

    3.1

    General Manufacturing Information

    2-Propenoic acid, 2-methyl-, butyl ester, homopolymer: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2024-04-14

    Explore Compound Types